Cycloheptyl 2-pyridyl ketone

CAS No.: 898779-54-9

Cat. No.: VC2282882

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898779-54-9 |

|---|---|

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | cycloheptyl(pyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 |

| Standard InChI Key | QGODLSVSGWYWPJ-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)C(=O)C2=CC=CC=N2 |

| Canonical SMILES | C1CCCC(CC1)C(=O)C2=CC=CC=N2 |

Introduction

Chemical Identity and Structural Characteristics

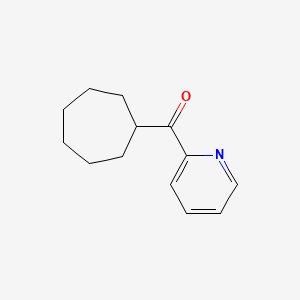

Cycloheptyl 2-pyridyl ketone (CAS No. 898779-54-9) features a distinctive molecular structure consisting of a seven-membered cycloheptane ring connected to a 2-pyridyl group via a ketone functional group. The compound belongs to the broader chemical class of aryl-alkyl ketones containing heterocyclic components, specifically pyridine derivatives.

The molecular architecture of this compound creates a unique spatial arrangement that influences its chemical behavior and reactivity patterns. The carbonyl group serves as a connector between the alicyclic cycloheptyl ring and the nitrogen-containing aromatic pyridine ring, creating a molecule with diverse reactive sites.

Basic Chemical Information

The fundamental chemical information for cycloheptyl 2-pyridyl ketone is summarized in Table 1, providing essential identifiers and molecular details.

Table 1: Chemical Identity Parameters of Cycloheptyl 2-pyridyl Ketone

| Parameter | Value |

|---|---|

| Chemical Name | Cycloheptyl 2-pyridyl ketone |

| IUPAC Name | Cycloheptyl(pyridin-2-yl)methanone |

| CAS Registry Number | 898779-54-9 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| PubChem Compound ID | 24723550 |

Molecular Structure and Chemical Representation

The structure of cycloheptyl 2-pyridyl ketone features several important elements that define its chemical behavior. The molecule contains a carbonyl group (C=O) that connects a cycloheptyl ring to a pyridine ring at the 2-position. This arrangement results in a compound with both nucleophilic and electrophilic reaction centers.

Structural Representations

Various chemical notation systems provide different perspectives on the compound's structure, as detailed in Table 2.

Table 2: Structural Representations of Cycloheptyl 2-pyridyl Ketone

| Representation Type | Value |

|---|---|

| SMILES | C1CCCC(CC1)C(=O)C2=CC=CC=N2 |

| Canonical SMILES | C1CCCC(CC1)C(=O)C2=CC=CC=N2 |

| InChI | InChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 |

| InChIKey | QGODLSVSGWYWPJ-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physicochemical properties of cycloheptyl 2-pyridyl ketone is essential for predicting its behavior in various chemical environments and applications. While comprehensive experimental data is limited in the available literature, certain properties can be inferred based on its structure.

Solubility and Polarity Characteristics

The presence of both a polar carbonyl group and a nitrogen-containing pyridine ring suggests moderate polarity. This structural arrangement likely confers solubility in polar organic solvents such as alcohols, acetone, and chloroform, while exhibiting limited solubility in highly nonpolar solvents such as hexane.

Structural Comparison with Related Compounds

Examining the structural similarities and differences between cycloheptyl 2-pyridyl ketone and related compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Cyclohexyl 2-pyridyl Ketone

A closely related compound, cyclohexyl 2-pyridyl ketone (CAS No. 6602-64-8), differs primarily in the size of the cycloalkyl ring—featuring a six-membered cyclohexane ring instead of the seven-membered cycloheptane ring . Table 3 presents a comparative analysis of these two compounds.

Table 3: Comparison of Cycloheptyl 2-pyridyl Ketone and Cyclohexyl 2-pyridyl Ketone

| Property | Cycloheptyl 2-pyridyl Ketone | Cyclohexyl 2-pyridyl Ketone |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO | C₁₂H₁₅NO |

| Molecular Weight | 203.28 g/mol | 189.25 g/mol |

| CAS Number | 898779-54-9 | 6602-64-8 |

| Boiling Point | Not extensively documented | 301.3°C at 760 mmHg |

| Density | Not extensively documented | 1.071 g/cm³ |

| Flash Point | Not extensively documented | 143.9°C |

The primary structural difference—the ring size of the cycloalkyl component—likely influences several properties including:

-

Conformational flexibility and stability

-

Steric hindrance effects during reactions

-

Lipophilicity and membrane permeability

-

Potential binding interactions with biological targets

Chemical Reactivity Profile

The chemical behavior of cycloheptyl 2-pyridyl ketone is governed by the reactivity of its key functional groups: the ketone carbonyl and the pyridine nitrogen. These structural features create a molecule with diverse reactive possibilities.

Carbonyl Reactivity

As a ketone, the compound would be expected to undergo typical carbonyl reactions, including:

-

Nucleophilic addition reactions

-

Reduction to secondary alcohols

-

Condensation reactions with appropriate nucleophiles

-

Wittig and related olefination reactions

Pyridine Ring Reactivity

The pyridine ring contributes additional reactive sites:

-

Metal coordination through the nitrogen atom

-

Nucleophilic substitution at the 2-, 4-, and 6-positions

-

N-oxidation to form pyridine N-oxides

-

Directed metallation at positions adjacent to the nitrogen

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume